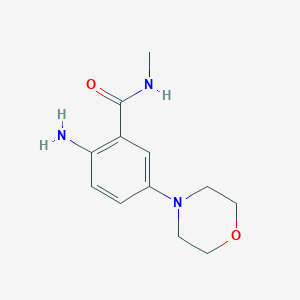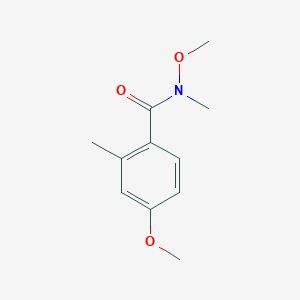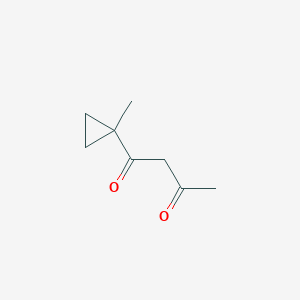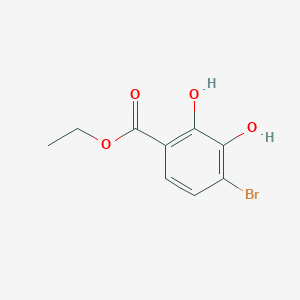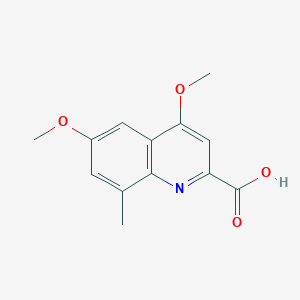
4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid
Übersicht
Beschreibung
“4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid” is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry .
Synthesis Analysis
There are various synthesis protocols reported in the literature for the construction of quinoline scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .
Chemical Reactions Analysis
Quinoline derivatives have shown substantial biological activities . There are different techniques for the synthesis of quinoline derivatives . For example, the synthesis of 2-methylquinoline has been reported .
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
A study by Fedoryak and Dore (2002) introduced brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids. This group shows greater efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications due to its increased solubility and low fluorescence, making it a valuable tool for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis of Oxazolines
Bandgar and Pandit (2003) demonstrated the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions. This process yields 2-oxazolines at room temperature, showcasing an efficient method for producing these compounds (Bandgar & Pandit, 2003).
Enzymatic Synthesis of Tetrahydroisoquinoline Carboxylic Acids
Paál et al. (2008) accomplished the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution. This method involves enantioselective hydrolysis and provides a pathway for producing these compounds with high enantiopurity and yield (Paál et al., 2008).
Antihypoxic Activity Studies
Ukrainets, Mospanova, and Davidenko (2014) explored the synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to identify new substances with antihypoxic action. Their study revealed several compounds with significant antihypoxic effects, marking a step forward in the search for potential therapeutic agents (Ukrainets, Mospanova, & Davidenko, 2014).
Friedländer Synthesis of Quinoline Derivatives
Ding-qiao (2005) reported the synthesis of 6,7-dimethoxy-3-methylquinoline-2-carboxylic acid via Friedländer reaction, demonstrating an efficient and high-yield method for producing this compound from natural product-derived veratraldehyde. This synthesis contributes to the broader application of quinoline derivatives in chemical research (Ding-qiao, 2005).
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry . Therefore, the future directions could involve further exploration of the synthesis protocols and the biological and pharmaceutical activities of quinoline derivatives .
Eigenschaften
IUPAC Name |
4,6-dimethoxy-8-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-4-8(17-2)5-9-11(18-3)6-10(13(15)16)14-12(7)9/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQDQWOSCXCZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-8-methylquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



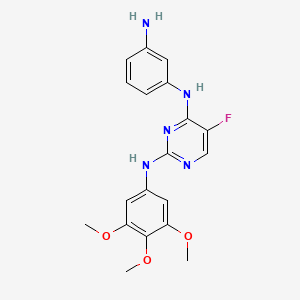
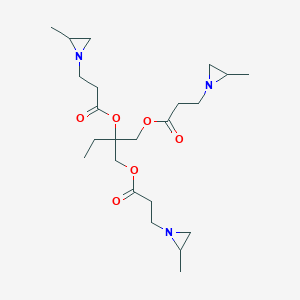
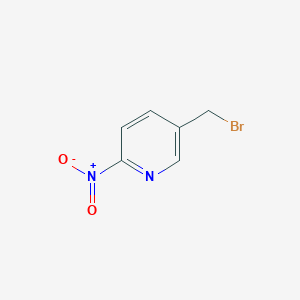
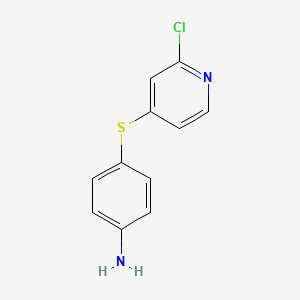
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
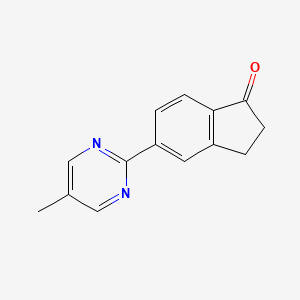
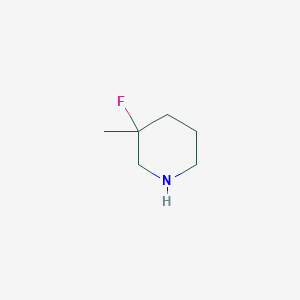
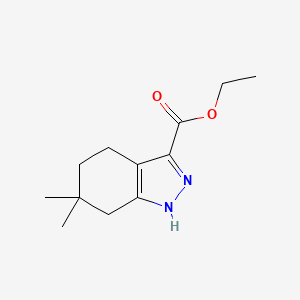

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
